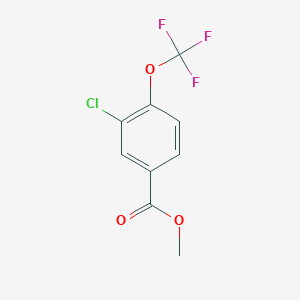
Methyl 3-chloro-4-(trifluoromethoxy)benzoate
Vue d'ensemble
Description
“Methyl 3-chloro-4-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H6ClF3O3 . It has a molecular weight of 254.59 . It is used for the preparation of difluoro and trifluoromethoxy compounds as anticancer agents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a clear colorless liquid . It has a molecular weight of 254.59 . The compound is stored at a temperature of 2-8°C .Mécanisme D'action
Target of Action
Methyl 3-chloro-4-(trifluoromethoxy)benzoate is a chemical compound used in the preparation of difluoro and trifluoro compounds
Mode of Action
It is known to be involved in the synthesis of difluoro and trifluoro compounds .
Biochemical Pathways
It’s known that it plays a role in the synthesis of difluoro and trifluoro compounds , which could potentially impact various biochemical pathways.
Result of Action
Its role in the synthesis of difluoro and trifluoro compounds suggests it may have potential applications in the development of anticancer agents .
This compound’s role in the synthesis of difluoro and trifluoro compounds suggests potential applications in the development of anticancer agents , making it a promising area for future research.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-chloro-4-(trifluoromethoxy)benzoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under certain conditions, making it suitable for various experiments. However, one of the limitations is that it can be toxic if not handled properly, which can pose a risk to researchers.
Orientations Futures
There are many future directions for the use of methyl 3-chloro-4-(trifluoromethoxy)benzoate in scientific research. One potential direction is the development of new drugs with specific properties. Another direction is the use of this compound in the development of new pesticides that are more effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a useful compound in scientific research, with many potential applications in medicinal chemistry, drug discovery, and pesticide development. Its unique properties make it a valuable starting material for the synthesis of various organic compounds. While there are some limitations to its use, further research is needed to fully understand its potential and future directions in scientific research.
Applications De Recherche Scientifique
Methyl 3-chloro-4-(trifluoromethoxy)benzoate has many applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used in drug discovery and medicinal chemistry to develop new drugs with specific properties. This compound is also used in pesticide development to create new and effective pesticides.
Safety and Hazards
“Methyl 3-chloro-4-(trifluoromethoxy)benzoate” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl 3-chloro-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOMTZKOKUQMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773874-04-7 | |
| Record name | Methyl 3-chloro-4-(trifluoromethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





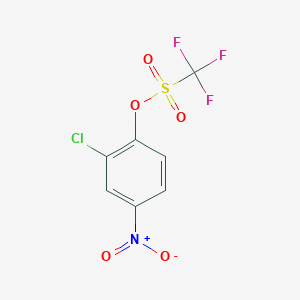


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)

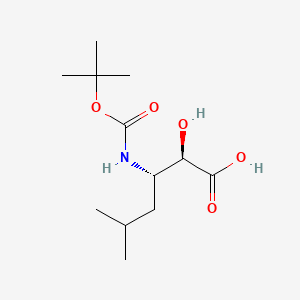

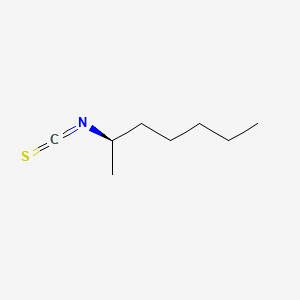
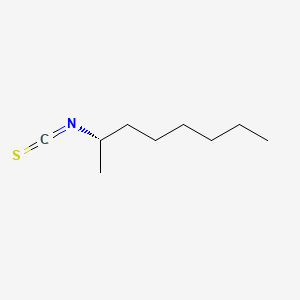
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

